
2,2-Dibutyldecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutyldecanoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by a decanoic acid backbone with two butyl groups attached to the second carbon atom. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dibutyldecanoic acid can be synthesized through several methods. One common approach involves the alkylation of decanoic acid with butyl halides in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions, ensuring the complete substitution of hydrogen atoms on the second carbon with butyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process often includes purification steps such as distillation and recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dibutyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2-Dibutyldecanoic acid finds applications in several fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with enhanced pharmacokinetic properties.
Industry: It serves as a precursor in the manufacture of specialty chemicals, lubricants, and plasticizers.
Mécanisme D'action
The mechanism by which 2,2-dibutyldecanoic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the butyl groups may interact with hydrophobic regions of proteins or cell membranes, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
Decanoic acid: Lacks the butyl groups, resulting in different chemical properties.
2,2-Dimethyldecanoic acid: Contains methyl groups instead of butyl groups, leading to variations in reactivity and applications.
2,2-Diethyldecanoic acid: Features ethyl groups, which also alter its chemical behavior compared to 2,2-dibutyldecanoic acid.
Uniqueness: The presence of two butyl groups in this compound imparts unique hydrophobic characteristics and steric effects, distinguishing it from other similar compounds. These properties make it particularly useful in applications requiring specific solubility and reactivity profiles.
Propriétés
Numéro CAS |
67358-58-1 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
2,2-dibutyldecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-4-7-10-11-12-13-16-18(17(19)20,14-8-5-2)15-9-6-3/h4-16H2,1-3H3,(H,19,20) |
Clé InChI |
JUQQBXJTNZRORL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCC)(CCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



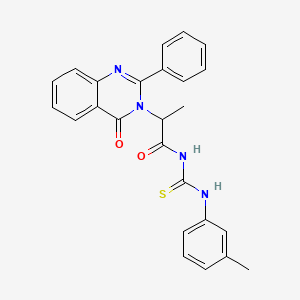
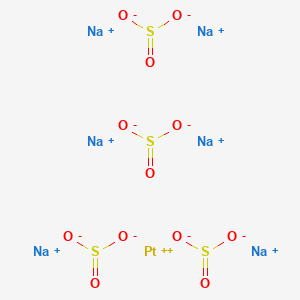
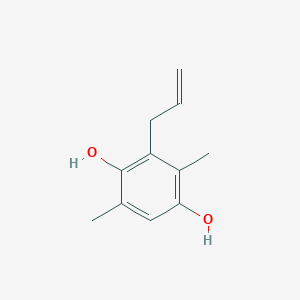

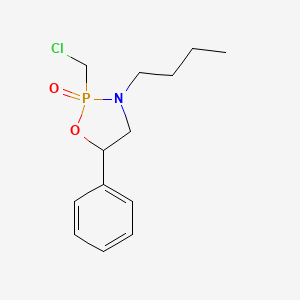
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
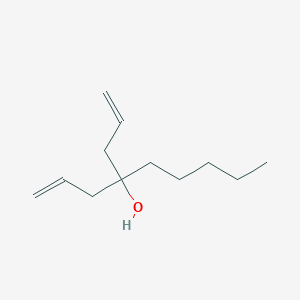
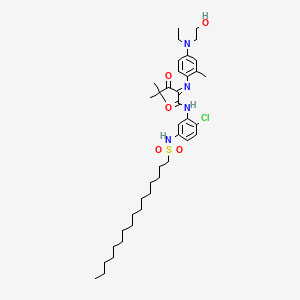

![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
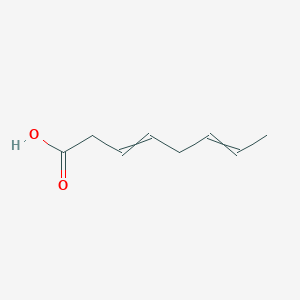
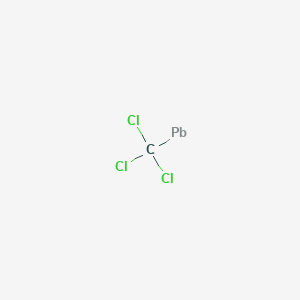
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
